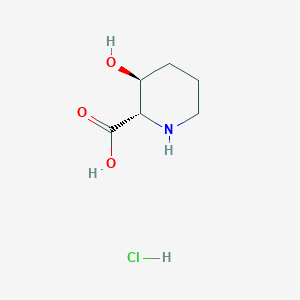

(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

“(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride” is a compound with a common structural moiety found in many medically significant products . It’s a type of piperidine derivative , which are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular formula of “(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride” is C6H12ClNO3 . The molecular weight is 181.62 . The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis : A study by Lemire and Charette (2010) demonstrated the stereoselective synthesis of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid from a chiral intermediate. This provides a new approach for synthesizing amino acids with 3-hydroxy substituents, which has implications in pharmaceutical and chemical synthesis (Lemire & Charette, 2010).

Pharmaceutical and Cosmetic Applications : Hegarty (1957) isolated and synthesized 5-hydroxypiperidine-2-carboxylic acid from Leucaena glauca leaves. This compound, closely related to (2S,3S)-3-hydroxypiperidine-2-carboxylic acid, has potential applications in pharmaceuticals and cosmetics (Hegarty, 1957).

Synthesis from p-Anisaldehyde : Kim, Ji, and Jung (2006) demonstrated an efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid from p-anisaldehyde using chlorosulfonyl isocyanate (Kim, Ji, & Jung, 2006).

Proton Transmission Studies : A study by Rode and Sobolewski (2012) focused on 3-hydroxy-picolinic acid, a structurally related compound. They found that its carboxylic group acts as a proton transmitter, influencing the photophysics of the system (Rode & Sobolewski, 2012).

Inhibitors of Glycosidases : Byrgesen et al. (1997) noted that piperidine-based carbohydrate mimics, combined with 4-hydroxypiperidine-3-carboxylic acid in solid-phase synthesis, show potential as inhibitors of glycosidases (Byrgesen et al., 1997).

Synthesis Using Industrial Waste : A study by Wilken et al. (1997) demonstrated the synthesis of new chiral bicyclic 3-hydroxypiperidines using industrial waste material (Wilken et al., 1997).

Synthesis of Derivatives : Yoshinari et al. (2011) described the stereoselective preparation of 3-amino-2-fluoro carboxylic acid derivatives and their incorporation into pyrimidinones and cyclic β-tetrapeptides. This provides reliable structural data for structurally related compounds (Yoshinari et al., 2011).

Synthesis of (S)-1-Boc-3-hydroxypiperidine : Wang Junming (2013) synthesized (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine by hydrogenation, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, yielding about 40% overall yield (Wang Junming, 2013).

Eigenschaften

IUPAC Name |

(2S,3S)-3-hydroxypiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMGIZHBKVDDRD-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-Hydroxypiperidine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)